![molecular formula C23H34O5 B120252 Treprostinil CAS No. 81846-19-7](/img/structure/B120252.png)
Treprostinil
Vue d'ensemble
Description
Treprostinil is a medication used in the management and treatment of pulmonary arterial hypertension (PAH). It belongs to the group of agents called prostaglandins, which occur naturally in the body and are involved in many biological functions . Treprostinil works by relaxing blood vessels and increasing the supply of blood to the lungs, which reduces the workload of the heart . It is used in adults to treat high blood pressure in the arteries of the lungs, also known as pulmonary arterial hypertension (PAH). Treprostinil improves your ability to exercise and can help prevent your condition from getting worse .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C23H34O5) . The molecular formula of Treprostinil is C23H34O5 .Chemical Reactions Analysis
The key steps in the synthesis of treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction. The Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Physical And Chemical Properties Analysis
Treprostinil has a molecular weight of 390.5 g/mol .Applications De Recherche Scientifique
Treatment of Pulmonary Arterial Hypertension
Treprostinil is a prostacyclin pulmonary vasodilator that has been approved for the treatment of pulmonary arterial hypertension (PAH) . It has been previously formulated for inhaled administration via a nebulizer . Treprostinil palmitil (TP), a prodrug of treprostinil, demonstrates a sustained presence in the lungs with reduced systemic exposure and prolonged inhibition of hypoxia-induced pulmonary vasoconstriction in vivo .
Inhalation Aerosol for PAH
Treprostinil palmitil inhalation aerosol (TPIA) has been developed for the investigational treatment of PAH . This formulation matches the pharmacokinetic (PK) and efficacy profile of a nebulized TP formulation, treprostinil palmitil inhalation suspension (TPIS) .
Transdermal Patch for PAH
A transdermal patch of treprostinil has been developed to overcome the adverse effects caused by its high dosing frequency . The patch was evaluated both in vitro and in vivo, and it showed promising results .
Continuous Infusions for Varying Pulmonary Hypertension Etiologies
Continuous infusions of treprostinil, either subcutaneously (SubQ) or intravenously (IV), have been investigated in patients with varying pulmonary hypertension etiologies . These studies have shown positive impacts on exercise capacity and functional class .
Inhibition of TREK-1 and TREK-2 Channel Current
Treprostinil has been investigated for its effect on TREK-1 and TREK-2 channel current . The application of treprostinil resulted in a potent inhibition of whole-cell outward current .
Prodrug for Reduced Systemic Exposure
Treprostinil palmitil (TP) is a prodrug of treprostinil, which demonstrates a sustained presence in the lungs with reduced systemic exposure . This property of TP is beneficial in reducing the side effects associated with systemic exposure to treprostinil .
Mécanisme D'action
Target of Action
Treprostinil is a prostacyclin vasodilator . Its primary targets are the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood pressure and flow within the body.
Biochemical Pathways
The cause of pulmonary arterial hypertension (PAH), a disease that treprostinil is used to treat, is multifactorial but may develop due to imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways . These irregularities lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation .
Pharmacokinetics
Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects . Parenteral routes of administration (IV, SC) are bioequivalent at steady state, while inhaled treprostinil achieves lower systemic concentrations with localized delivery to the lungs . Oral treprostinil achieves similar systemic exposure to parenteral administration with a bioavailability of approximately 17% .
Result of Action
Treprostinil has been found to have antifibrotic effects through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . In vivo studies of EP2 and the DP1 have found that administration of treprostinil resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis . In vitro and in vivo studies of PPARβ and PPARγ demonstrated that treprostinil inhibited fibroblast proliferation in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of treprostinil. For instance, the formulation and route of administration can impact its effectiveness .
Safety and Hazards
Orientations Futures
Inhaled treprostinil is currently the most effective treatment for PH-ILD, leading to its recent approval by the Food and Drug Administration as the first therapeutic option for this population . The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for this population .
Propriétés
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJMKGZZBBTTOY-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
289480-64-4 (Sodium salt) | |
Record name | Treprostinil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901021654 | |
Record name | Treprostinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.31e-03 g/L | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Treprostinil | |
CAS RN |
81846-19-7 | |
Record name | Treprostinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Treprostinil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Treprostinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TREPROSTINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90-100°C | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Treprostinil exert its therapeutic effects?
A1: Treprostinil is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]
Q2: Does Treprostinil affect fibrocyte activity?
A2: Yes, research indicates that Treprostinil can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by Treprostinil's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []
Q3: What is the molecular structure of Treprostinil?
A3: Treprostinil is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.
Q4: In what solutions has the stability of Treprostinil sodium been studied?
A4: Treprostinil sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []
Q5: What is the stability of diluted Treprostinil sodium in the studied solutions?
A5: Studies show that Treprostinil sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []
Q6: Does the research discuss the catalytic properties of Treprostinil?
A6: No, the provided research primarily focuses on Treprostinil's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.
Q7: Have molecular modeling studies been conducted with Treprostinil?
A7: Yes, molecular modeling has been used to compare the binding of iloprost and Treprostinil to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []
Q8: How does the structure of Treprostinil contribute to its longer half-life compared to other prostacyclin analogs?
A8: The chemical structure of Treprostinil, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in Treprostinil's favorable pharmacokinetic profile.
Q9: What is the stability of Treprostinil in dry-powder form?
A9: Research shows that a dry-powder inhaled formulation of Treprostinil (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers treprostinil with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []
Q10: Are there efforts to improve the delivery of Treprostinil?
A10: Yes, researchers are actively exploring alternative delivery methods for Treprostinil to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in Treprostinil delivery, offering advantages over traditional nebulized therapy. [, ]
Q11: Does the research discuss SHE regulations specific to Treprostinil?
A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of Treprostinil. Information regarding specific SHE regulations is not included.
Q12: How is Treprostinil metabolized?
A12: Treprostinil is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]
Q13: Has a pharmacokinetic interaction been observed between oral Treprostinil and Bosentan?
A13: No, studies have shown no significant pharmacokinetic interaction between oral Treprostinil and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []
Q14: Is there a pharmacokinetic interaction between oral Treprostinil and Sildenafil?
A14: Research indicates no significant pharmacokinetic interaction between oral Treprostinil and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []
Q15: What is the absolute bioavailability of Treprostinil administered via subcutaneous infusion?
A15: Studies in healthy volunteers show that the absolute bioavailability of Treprostinil administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []
Q16: What is the elimination half-life of subcutaneously administered Treprostinil?
A16: Following subcutaneous administration, Treprostinil exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []
Q17: What is the pharmacokinetic profile of oral Treprostinil in patients with PAH during chronic administration?
A17: Research shows that chronic twice-daily oral administration of Treprostinil results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable Treprostinil concentrations. []
Q18: What preclinical models have been used to study the effects of Treprostinil?
A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of Treprostinil. [, , ]
Q19: Has Treprostinil shown any chemopreventive effects in preclinical studies?
A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating Treprostinil in a murine lung adenocarcinoma model did not demonstrate similar effects. []
Q20: How does Treprostinil affect the proliferation of lung tumor cells in vitro?
A20: In vitro studies revealed that Treprostinil, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []
Q21: What impact does Treprostinil have on pulmonary inflammatory cell infiltrate in preclinical models?
A21: Studies in mice have shown that Treprostinil treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of Treprostinil in modulating the tumor microenvironment. []
Q22: What are the key findings from clinical trials investigating oral Treprostinil in PAH?
A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral Treprostinil in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral Treprostinil monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []
Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?
A23: The FREEDOM-C trials examined the effects of adding oral Treprostinil to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []
Q24: Are there ongoing clinical trials investigating oral Treprostinil in PAH?
A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral Treprostinil in PAH, particularly in patients receiving background therapy. []
Q25: Does the research discuss resistance mechanisms to Treprostinil?
A25: The provided research focuses on Treprostinil's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.
Q26: What are the common adverse events associated with oral Treprostinil therapy?
A26: Clinical trials have shown that common adverse events associated with oral Treprostinil include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.
Q27: What is the safety profile of Treprostinil in patients with end-stage liver disease and PAH?
A27: While limited, clinical experience suggests that continuous intravenous Treprostinil can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []
Q28: What innovative drug delivery systems are being explored for Treprostinil?
A28: Research highlights the development of a cutaneous iontophoresis system for Treprostinil delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []
Q29: What potential biomarker for Treprostinil efficacy is mentioned in the research?
A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for Treprostinil efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after Treprostinil treatment, and this increase was linked to improved vessel formation. []
Q30: What analytical technique is used to measure Treprostinil concentrations in plasma?
A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify Treprostinil concentrations in plasma samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.